17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride
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Overview
Description
NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that shows strong antitumor activity. It inhibited topoisomerase II activity and stabilized topoisomerase II-DNA cleavable complexes. The DNA breaks occurred within 1h after treatment with NK314 even without digestion of topoisomerase II by proteinase K, whereas etoposide required digestion of the enzyme protein in cleavable complex to detect DNA breaks. Pretreatment with topoisomerase II catalytic inhibitors, ICRF-193 and suramin, reduced both cleavable complex-mediated DNA breaks and proteinase K-independent DNA breaks, but protease inhibitors and nuclease inhibitors only decreased the latter.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of highly solvated zinc(II) tetrakis(pentafluorophenyl)-β-octabromoporphyrin, demonstrating its role in creating complex structures with significant tetrahedral distortion and incorporation of different solvents in the crystal structure (Marsh et al., 1993).
Applications in Chemosenor Development
- It has been employed in the development of fluorescent macrocyclic chemosensors for Zn(II) detection, highlighting its utility in creating sensors with specific responses to metal ions at various pH levels (Ambrosi et al., 2020).
Involvement in Redox Reactions
- The compound plays a role in the study of redox reactions, such as the autoxidation of dicopper(I) macrocyclic complexes, providing insights into mixed-valence intermediate states and the behavior of copper complexes (Cabral et al., 1989).
Contribution to Antiproliferative Research
- In the field of medicinal chemistry, this compound has been used in the stereocontrolled synthesis of 3-methoxy and 3-benzyloxy-16-triazolyl-methyl-estra-17-ol hybrids, contributing to research on antiproliferative activities in various human cell lines (Kiss et al., 2019).
Crystal Structure Elucidation
- Its utilization in crystallography is evident in the elucidation of the structure of dihydroallocryptopine, where it helps in understanding the orientation of methoxy groups and their interactions in the crystal lattice (Sun et al., 2011).
Catalytic Applications
- This compound is involved in catalytic processes, as seen in the synthesis of copper(II) tetrakis(pentafluorophenyl)-β-octachloroporphyrin, indicating its role in the formation of complexes with significant geometrical distortion (Schaefer et al., 1993).
properties
CAS RN |
208237-49-4 |
---|---|
Product Name |
17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride |
Molecular Formula |
C22H20ClNO4 |
Molecular Weight |
397.85 |
IUPAC Name |
1-hydroxy-2-methoxy-11a,13,14,15-tetrahydro-6aH-[1,3]dioxolo[4',5':4,5]benzo[1,2-c]pyrrolo[1,2-f]phenanthridin-12-ium chloride |
InChI |
InChI=1S/C22H19NO4.ClH/c1-25-17-7-6-13-14-5-4-12-9-18-19(27-11-26-18)10-15(12)21(14)23-8-2-3-16(23)20(13)22(17)24;/h4-7,9-10,12,15H,2-3,8,11H2,1H3;1H |
InChI Key |
YLNMBOMTXKNYDO-UHFFFAOYSA-N |
SMILES |
OC1=C(OC)C=CC2=C(C=CC3C4C=C5C(OCO5)=C3)C4=[N+]6C(CCC6)=C12.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NK314; NK-314; NK 314. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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